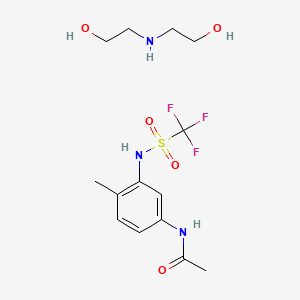
Fluoridamid diolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoridamid diolamine: is a chemical compound with the molecular formula C10H11F3N2O3S.C4H11NO2 . It is known for its unique structure, which includes a trifluoromethylsulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoridamid diolamine involves multiple steps, starting with the preparation of the trifluoromethylsulfonamide intermediate. This intermediate is then reacted with other chemical reagents to form the final compound. The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Fluoridamid diolamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
Fluoridamid diolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on different biological systems and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of fluoridamid diolamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonamide group plays a crucial role in its activity, allowing it to interact with various enzymes and receptors. This interaction leads to the modulation of different biological processes and pathways, resulting in its observed effects.
Comparison with Similar Compounds
Fluoridamid diolamine can be compared with other similar compounds, such as:
Trifluoromethylsulfonamide derivatives: These compounds share the trifluoromethylsulfonamide group and have similar chemical properties.
Diethanolamine derivatives: These compounds share the diethanolamine moiety and have similar biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications.
Properties
CAS No. |
38827-31-5 |
|---|---|
Molecular Formula |
C14H22F3N3O5S |
Molecular Weight |
401.40 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;N-[4-methyl-3-(trifluoromethylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H11F3N2O3S.C4H11NO2/c1-6-3-4-8(14-7(2)16)5-9(6)15-19(17,18)10(11,12)13;6-3-1-5-2-4-7/h3-5,15H,1-2H3,(H,14,16);5-7H,1-4H2 |
InChI Key |
JTEMNECPCZICBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NS(=O)(=O)C(F)(F)F.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















